5-{[5-(4-methylpyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]sulfonyl}-2,3-dihydro-1H-indol-2-one
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Overview
Description
The compound 5-{[5-(4-methylpyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]sulfonyl}-2,3-dihydro-1H-indol-2-one is a complex organic molecule with potential applications in various fields such as medicinal chemistry, pharmacology, and material science. This compound features a unique structure that combines multiple functional groups, making it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[5-(4-methylpyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]sulfonyl}-2,3-dihydro-1H-indol-2-one typically involves multi-step organic reactions. The process may start with the preparation of the indole core, followed by the introduction of the sulfonyl group and the pyrimidinyl-pyrrolo moiety. Each step requires specific reagents and conditions, such as:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis, using phenylhydrazine and a ketone under acidic conditions.
Pyrrolo[3,4-c]pyrrol Formation: This step involves cyclization reactions, often using palladium-catalyzed coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.
Chemical Reactions Analysis
Types of Reactions
5-{[5-(4-methylpyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]sulfonyl}-2,3-dihydro-1H-indol-2-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the corresponding amines or alcohols.
Scientific Research Applications
5-{[5-(4-methylpyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]sulfonyl}-2,3-dihydro-1H-indol-2-one:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-{[5-(4-methylpyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]sulfonyl}-2,3-dihydro-1H-indol-2-one depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
5-{[5-(4-methylpyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]sulfonyl}-2,3-dihydro-1H-indol-2-one: can be compared with other sulfonyl-indole derivatives, such as:
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups, which may confer unique biological activity or chemical reactivity compared to its analogs. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C19H21N5O3S |
---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
5-[[2-(4-methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]sulfonyl]-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C19H21N5O3S/c1-12-4-5-20-19(21-12)23-8-14-10-24(11-15(14)9-23)28(26,27)16-2-3-17-13(6-16)7-18(25)22-17/h2-6,14-15H,7-11H2,1H3,(H,22,25) |
InChI Key |
VQXQAZAFXIQRGM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1)N2CC3CN(CC3C2)S(=O)(=O)C4=CC5=C(C=C4)NC(=O)C5 |
Origin of Product |
United States |
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